molecular formula C18H16Cl2N6O3 B2634192 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396849-16-3

2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No. B2634192
CAS RN: 1396849-16-3
M. Wt: 435.27
InChI Key: YTJSJRPCUYQDQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The yield of the final product is around 72% . The compound is synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .


Molecular Structure Analysis

The molecular formula of the compound is C14H11Cl2NO3 . The compound appears as pale yellow crystals .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. The performance data of the quantitative HPLC analysis and confirmatory HPLC analysis were comparable for 2,4-D, 2,4-DCP, and 4-CP .


Physical And Chemical Properties Analysis

The compound is pale yellow crystals with a melting point of 186–188 °C . The molecular weight of the compound is 354.19.

The safety information includes GHS07 Signal Word Warning and Hazard Statements H302, H315, H319, H335 .

Scientific Research Applications

Anti-Inflammatory Agents

The compound and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . The synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

Synthesis of New Derivatives

The compound is used in the synthesis of a series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .

Molecular Docking Studies

Molecular docking studies with COX-2 are carried out using the compound . The conformation corresponding to the lowest energy is chosen as the most likely binding position .

Potential c-Met Kinase Inhibitors

The compound is used in the design, synthesis, and biological evaluation of 2, 4-dichlorophenoxyacetamide chalcone hybrids as potential c-Met kinase inhibitors . These compounds were found to possess IC 50 <10 µM indicating good activity .

Antiproliferative Activities

The compound is evaluated for its antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Compound 6f was identified as a promising compound and evaluated further for its antiproliferative and antimigratory properties on MCF-7 and A549 cell lines .

Antimigratory Properties

The compound is evaluated for its antimigratory properties on MCF-7 and A549 cell lines . Compound 6f had long-term antiproliferative effects and exerted antimigratory activity on both cell lines .

properties

IUPAC Name

2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N6O3/c1-25(2)18(28)17-22-24-26(23-17)13-6-4-12(5-7-13)21-16(27)10-29-15-8-3-11(19)9-14(15)20/h3-9H,10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJSJRPCUYQDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

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